molecular formula C11H12FNO B8582425 3-(2-Fluoropyridin-3-yl)-1-methylcyclopent-2-enol

3-(2-Fluoropyridin-3-yl)-1-methylcyclopent-2-enol

Cat. No. B8582425
M. Wt: 193.22 g/mol
InChI Key: RXCZDMHVXUWBEW-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a solution of 3-(2-fluoropyridin-3-yl)cyclopent-2-enone (1 g, 5.64 mmol) in THF (28.2 mL) was added methylmagnesium bromide (4.70 mL, 14.11 mmol) dropwise over 5 minutes. The dark brown solution was stirred for 3 h at room temperature before. slowly quenching with aqueous ammonium chloride. The crude reaction was diluted with water and extracted with ethyl acetate, drying over magnesium sulfate, filtering, and concentrating to a dark brown oil under reduced pressure. The crude compound was purified by column chromatography (ethyl acetate/dichloromethane) to afford 3-(2-fluoropyridin-3-yl)-1-methylcyclopent-2-enol as a clear oil. MS (ESI, pos. ion) m/z: 194.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
28.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]2[CH2:12][CH2:11][C:10](=[O:13])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:14][Mg]Br>C1COCC1.O>[F:1][C:2]1[C:7]([C:8]2[CH2:12][CH2:11][C:10]([CH3:14])([OH:13])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CC=C1C1=CC(CC1)=O
Name
Quantity
4.7 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
28.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark brown solution was stirred for 3 h at room temperature before
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenching with aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The crude reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to a dark brown oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography (ethyl acetate/dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=NC=CC=C1C1=CC(CC1)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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